![molecular formula C7H10O2 B2979503 2-(双环[1.1.1]戊烷-1-基)乙酸 CAS No. 131515-31-6](/img/structure/B2979503.png)

2-(双环[1.1.1]戊烷-1-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

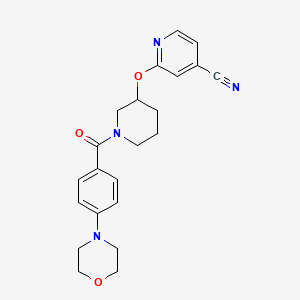

2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid is a chemical compound with the CAS Number: 131515-31-6 . It has a molecular weight of 126.16 . The compound is stored at a temperature of 4 degrees Celsius and is in liquid form .

Synthesis Analysis

The synthesis of Bicyclo[1.1.1]pentane (BCP) derivatives has been extensively investigated over the past three decades . The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . Multiple synthetic approaches have been reported for the construction of the BCP framework . Carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes, have emerged as the two most practical and scalable methods .Molecular Structure Analysis

The molecular structure of 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid consists of 20 bonds in total; 10 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 3 four-membered rings, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

The application of Bicyclo[1.1.1]pentane (BCP) derivatives in materials science has been extensively investigated . The BCP motif has been used in the creation of molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . The BCP motif has also been used as an unusual bioisostere for a phenyl ring .Physical And Chemical Properties Analysis

2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid is a liquid at room temperature . It has a molecular weight of 126.16 . The compound is stored at a temperature of 4 degrees Celsius .科学研究应用

Molecular Rods

Bicyclo[1.1.1]pentane (BCP) derivatives have been used as molecular rods in materials science . These are molecules that can be used to connect other molecules together, much like a rod connects two wheels in a toy car.

Molecular Rotors

BCP derivatives have also been used as molecular rotors . These are molecules that can rotate around a single bond, which can be useful in creating dynamic materials that can change their properties in response to external stimuli.

Supramolecular Linker Units

BCP derivatives can act as supramolecular linker units . These are molecules that can connect two or more larger molecules together, allowing for the creation of complex structures with unique properties.

Liquid Crystals

BCP derivatives have been used in the creation of liquid crystals . These are materials that have properties between those of conventional liquids and those of solid crystals, and they’re often used in display technologies.

FRET Sensors

BCP derivatives have been used in the creation of Förster Resonance Energy Transfer (FRET) sensors . These are devices that can measure the transfer of energy between two light-sensitive molecules, which can be useful in a variety of scientific research applications.

Metal–Organic Frameworks

BCP derivatives have been used in the creation of metal–organic frameworks . These are materials made up of metal ions or clusters coordinated to organic ligands, and they have a wide range of potential applications, including gas storage, catalysis, and drug delivery.

Drug Discovery

The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups and mono-substituted/1,4-disubstituted arenes . Increasing the solubility and potency of a medicine can reduce the therapeutic dose required, potentially avoiding drug–drug interactions and drug-induced liver injury through metabolic activation .

Synthesis of Potent Antibacterial Agents

It is used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E . This showcases the potential of BCP derivatives in the development of new and effective antibiotics.

安全和危害

未来方向

The BCP motif has emerged within drug discovery as a valuable bioisostere . The appeal of the abiotic BCP fragment originates from its ability to add three-dimensional character and saturation to compounds . This work should ease the transition of Bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .

作用机制

Target of Action

It is known that this compound is used as a precursor in the synthesis of a potent quinolone antibacterial agent . This suggests that its targets could be bacterial enzymes or proteins that are inhibited by quinolone antibiotics.

Mode of Action

It is known that the compound can undergo radical addition onto [111]propellane by strain-released C1–C3 bond cleavage to generate a Bicyclo[111]pentane (BCP) radical . This radical can then be trapped by a Bpin acceptor .

Biochemical Pathways

Given its use as a precursor in the synthesis of a quinolone antibacterial agent , it may be involved in the inhibition of bacterial DNA gyrase or topoisomerase IV, which are the primary targets of quinolone antibiotics.

Pharmacokinetics

It is known that the bicyclo[111]pentane motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups and mono-substituted/1,4-disubstituted arenes . This suggests that the compound may have favorable ADME properties.

Result of Action

It is known that the compound can undergo radical addition to generate a bcp radical , which may have various effects depending on the context of its formation.

Action Environment

It is known that ring opening occurs rapidly at cryogenic temperatures , suggesting that temperature may be an important factor in its reactivity.

属性

IUPAC Name |

2-(1-bicyclo[1.1.1]pentanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-6(9)4-7-1-5(2-7)3-7/h5H,1-4H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUMFNBFVORNQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid | |

CAS RN |

131515-31-6 |

Source

|

| Record name | 2-(Bicyclo[1.1.1]pentan-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Pyridylmethoxy)methyl]-8-oxa-2-azaspiro[4.5]decane](/img/structure/B2979421.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-(1-methylpyrazol-4-yl)thiophene-2-carboxylic acid](/img/structure/B2979425.png)

![Tert-butyl N-[[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentyl]methyl]carbamate](/img/structure/B2979429.png)

![7-Dodecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-YL)methyl]purine-2,6-dione](/img/no-structure.png)

![2-[4-Methoxy-N-[(1-methylpyrazol-3-yl)methyl]anilino]ethanesulfonyl fluoride](/img/structure/B2979431.png)

![2-Chloro-N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]acetamide](/img/structure/B2979433.png)

![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2979440.png)

![Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2979441.png)